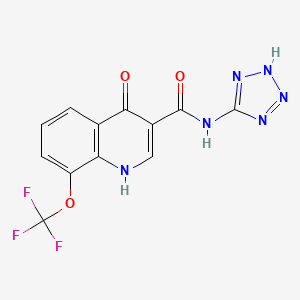![molecular formula C19H17N5O3 B11005672 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B11005672.png)
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide: , though a mouthful, is a compound with intriguing properties. Let’s break it down:
Indole: The indole nucleus, found in many synthetic drug molecules, provides the backbone for this compound. It’s aromatic and readily undergoes electrophilic substitution reactions.
Oxadiazole: The oxadiazole ring contributes to its unique structure and potential biological activities.
Pyridine: The pyridine moiety adds further complexity.
Preparation Methods
Synthetic Routes:
While specific synthetic routes for this compound aren’t widely documented, researchers have explored various strategies. One approach involves the condensation of an indole derivative with an oxadiazole precursor, followed by pyridine substitution. Conditions vary, but careful control of reaction temperature, solvent, and reagents is crucial.
Industrial Production:
Industrial-scale synthesis typically involves optimization of the most efficient route discovered in the lab. Unfortunately, detailed industrial methods for this compound remain proprietary.
Chemical Reactions Analysis
Reaction Types:
Substitution: The pyridine nitrogen is susceptible to nucleophilic substitution reactions.
Oxidation/Reduction: Depending on functional groups, it may undergo oxidation or reduction.
Amide Hydrolysis: The amide linkage can be hydrolyzed under specific conditions.
Common Reagents:
Bromine/Chlorine: For substitution reactions.
Hydrogen Peroxide (H₂O₂): For oxidation.
Lithium Aluminum Hydride (LiAlH₄): For reduction.
Major Products:
Hydrolysis: Yields the corresponding carboxylic acid and amine.
Substitution: Various derivatives with modified substituents.
Scientific Research Applications
This compound’s versatility extends across disciplines:
Chemistry: As a synthetic scaffold, it inspires novel drug design.
Biology: It may interact with cellular receptors or enzymes.
Medicine: Potential therapeutic applications, e.g., anticancer agents.
Industry: Catalysts, ligands, or materials science.
Mechanism of Action
The precise mechanism remains elusive, but it likely involves interactions with cellular targets. Further studies are needed to unravel its effects on specific pathways.
Comparison with Similar Compounds
While unique, it shares features with other indole-based compounds:
Indomethacin: An anti-inflammatory drug.
Tryptophan: A natural amino acid.
Indole-3-acetic acid: A plant hormone.
Properties
Molecular Formula |
C19H17N5O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide |
InChI |
InChI=1S/C19H17N5O3/c1-26-17-6-4-14(11-21-17)22-16(25)5-7-18-23-19(24-27-18)13-3-2-12-8-9-20-15(12)10-13/h2-4,6,8-11,20H,5,7H2,1H3,(H,22,25) |
InChI Key |
YGBZQZMMSALJQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-hydroxy-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11005589.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B11005596.png)


![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11005619.png)
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11005621.png)
![4-benzyl-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11005625.png)
![Ethyl (2-{[4-(4-hydroxyquinazolin-2-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11005626.png)
![trans-4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11005628.png)
![N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11005632.png)
![4-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11005638.png)
![N-(1H-indol-4-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B11005646.png)
![3-methyl-5-oxo-N-(3,4,5-trifluorophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11005650.png)

